(3-((tert-Butyldiphenylsilyl)oxy)phenyl)boronic acid
Overview
Description
(3-((tert-Butyldiphenylsilyl)oxy)phenyl)boronic acid: is a specialized chemical compound that combines the structural elements of a boronic acid and a tert-butyldiphenylsilyl ether
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The synthesis of boronic acids typically involves the reaction of organoboronic esters with suitable reagents. In the case of this compound, the starting material is often a phenylboronic acid derivative.
Silylation Reaction: The tert-butyldiphenylsilyl (TBDPS) group is introduced through a silylation reaction, where phenol derivatives are reacted with TBDPSCl (tert-butyldiphenylchlorosilane) in the presence of a base such as imidazole.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring the purity and yield of the final product. This may include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
(3-((tert-Butyldiphenylsilyl)oxy)phenyl)boronic acid: undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can be performed to convert the boronic acid to boronic alcohols.
Substitution Reactions: The TBDPS group can be selectively removed or substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as hydrofluoric acid (HF) or tetrabutylammonium fluoride (TBAF) are used to cleave the TBDPS group.
Major Products Formed:
Boronic Esters: Formed through oxidation reactions.
Boronic Alcohols: Resulting from reduction reactions.
Deprotected Phenols: Obtained by cleaving the TBDPS group.
Scientific Research Applications
(3-((tert-Butyldiphenylsilyl)oxy)phenyl)boronic acid: has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be employed in the study of enzyme inhibitors and as a tool in biochemical assays.
Industry: The compound is used in materials science for the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which (3-((tert-Butyldiphenylsilyl)oxy)phenyl)boronic acid exerts its effects involves its interaction with biological targets. The boronic acid group can form reversible covalent bonds with amino acids, particularly serine and cysteine residues in enzymes, leading to inhibition or modulation of enzyme activity. The TBDPS group provides steric protection, enhancing the selectivity and stability of the compound.
Comparison with Similar Compounds
(3-((tert-Butyldiphenylsilyl)oxy)phenyl)boronic acid: can be compared with other similar compounds, such as:
Phenylboronic Acid: Lacks the TBDPS group, making it less stable and less selective.
Tert-Butyldiphenylsilyl Ethers: Similar in structure but without the boronic acid functionality.
Other Boronic Acids: May have different substituents or protecting groups, affecting their reactivity and applications.
The uniqueness of this compound lies in its combination of the boronic acid group and the TBDPS protecting group, which together provide enhanced stability, selectivity, and versatility in various chemical and biological applications.
Properties
IUPAC Name |
[3-[tert-butyl(diphenyl)silyl]oxyphenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25BO3Si/c1-22(2,3)27(20-13-6-4-7-14-20,21-15-8-5-9-16-21)26-19-12-10-11-18(17-19)23(24)25/h4-17,24-25H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVAKOCPHAISJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856084 | |
Record name | (3-{[tert-Butyl(diphenyl)silyl]oxy}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855779-05-4 | |
Record name | (3-{[tert-Butyl(diphenyl)silyl]oxy}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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